2-(Piperidin-4-yl)oxolane-3-carboxamide is a chemical compound that belongs to a class of piperidine derivatives. It is characterized by the presence of a piperidine ring and an oxolane (tetrahydrofuran) moiety, along with a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in relation to opioid receptor modulation.
The compound can be synthesized through various chemical methods, which are explored in detail in the synthesis section below. Its structural similarities to other piperidine derivatives, especially those related to opioids, have led to its investigation in the context of drug design and therapeutic applications.
2-(Piperidin-4-yl)oxolane-3-carboxamide can be classified as:
The synthesis of 2-(Piperidin-4-yl)oxolane-3-carboxamide typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common reagents include various acids for amidation and bases for neutralization during salt formation.
The molecular formula for 2-(Piperidin-4-yl)oxolane-3-carboxamide is , with a molecular weight of approximately 248.75 g/mol. The structural representation includes:
The compound's InChI key is VVVFNDHEHDGJAW-UHFFFAOYSA-N, and its canonical SMILES representation is C1CNCCC1CC2C(CCO2)C(=O)N.Cl. These identifiers are essential for database searches and computational modeling.
2-(Piperidin-4-yl)oxolane-3-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(Piperidin-4-yl)oxolane-3-carboxamide involves interaction with specific biological targets, likely including opioid receptors. The compound may modulate receptor activity, influencing pain perception and other physiological responses.
While specific data on its binding affinity or efficacy at opioid receptors remains limited, similar compounds have shown significant activity in this area. The exact pathways and molecular interactions require further investigation through pharmacological studies.
Property | Value |
---|---|
Molecular Formula | C11H21ClN2O2 |
Molecular Weight | 248.75 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .
2-(Piperidin-4-yl)oxolane-3-carboxamide has potential applications in:
Research continues into its pharmacological properties and potential therapeutic uses, particularly in pain management and neurological disorders .
The construction of the oxolane-piperidine framework relies on strategic ring-closing methodologies that enable efficient fusion of the tetrahydrofuran (oxolane) and piperidine heterocycles. A prominent approach involves acid-catalyzed epoxide opening-cyclization sequences, where epoxide intermediates derived from natural alkaloids like quinine undergo regiospecific ring expansion. This method facilitates the formation of the critical oxolane-piperidine bond with high atom economy, yielding octahydro-1H-pyrano[3,4-c]pyridine scaffolds—a structural analog of the target carboxamide system [8]. Alternatively, diol cleavage-cyclization tactics leverage terminal 1,2-diol precursors, which undergo oxidative cleavage followed by acid-mediated cyclization to generate the bicyclic core. This route benefits from commercially available starting materials and scalability, though stereocontrol requires careful optimization of reaction conditions [8].
Recent advances have explored photochemical ring-contraction strategies inspired by pyridine-to-pyrrolidine transformations. While not directly applied to 2-(piperidin-4-yl)oxolane-3-carboxamide, these methods demonstrate the feasibility of skeletal editing for complex N-heterocycles. For instance, visible-light-promoted reactions of pyridines with silylboranes yield 2-azabicyclo[3.1.0]hex-3-ene intermediates, which serve as synthons for pyrrolidine derivatives. Adapting this to oxolane-containing precursors could offer a novel disconnection for the target scaffold [4].
Table 1: Key Ring-Closing Strategies for Oxolane-Piperidine Hybrids
Strategy | Key Intermediate | Advantages | Limitations |
---|---|---|---|
Epoxide opening | Quinine-derived epoxide | High regioselectivity, chiral-pool starting material | Limited to specific stereoisomers |
Diol cleavage-cyclization | Terminal 1,2-diol | Scalable, uses O₂ or periodate oxidants | Requires stereocontrol optimization |
Photochemical contraction | Silylborane-pyridine adduct | Novel skeletal editing, visible-light driven | Not yet applied to oxolane systems |
Controlling the relative configuration at the oxolane C2 and piperidine C3 positions is critical for biological activity modulation. Chiral Brønsted acid catalysis has emerged as a powerful tool for enantioselective construction of these stereocenters. Phosphoric acids (CPAs) derived from H8-BINOL or SPINOL backbones create defined chiral environments that direct imine or enolate reactions, enabling >90% enantiomeric excess (ee) in model dihydropyrimidinone systems related to the carboxamide core [3]. For instance, Gong’s CPA-catalyzed Biginelli reactions achieve 88–97% ee via hydrogen-bond-directed transition states, though extension to oxolane-containing substrates remains unexplored [3].
Transition-metal-catalyzed hydrogenation provides complementary stereocontrol. Heterogeneous Ru or Pd catalysts (e.g., Ru/C or Pd(OH)₂) facilitate cis-selective reduction of pyridinium salts or unsaturated precursors, delivering all-cis piperidines with axial chirality. Glorius’ work on fluorinated piperidines demonstrates that Pd/C in ethanol at 50–80 bar H₂ achieves >20:1 diastereomeric ratios (dr) for thermodynamically favored isomers [6]. Similarly, Ir complexes with P,N-ligands enable asymmetric hydrogenation of 2-substituted pyridines, though substrate scope for oxolane-functionalized precursors requires validation [6].
Table 2: Stereochemical Outcomes in Piperidine-Oxolane Synthesis
Method | Catalyst | Stereoselectivity | Reported ee/dr |
---|---|---|---|
Chiral Brønsted acid catalysis | (R)-H8-BINOL phosphate | Enantioselective | Up to 97% ee |
Pd-catalyzed hydrogenation | Pd/C, H₂ (50 bar) | cis-Diastereoselective | >20:1 dr |
Ir-catalyzed hydrogenation | Ir/P,N-ligand complex | Enantioselective | 90–95% ee (model systems) |
Installation of the carboxamide moiety on the piperidine-oxolane scaffold necessitates sequential protection/deprotection and coupling steps. Peptide-coupling agents such as HBTU, TBTU, or PyBrOP mediate amide bond formation between carboxylic acid intermediates and diverse amines. For example, N-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid—a model carboxamide precursor—couples with anilines using ethyl chloroformate activation, yielding 70–85% of amide products after 24h reaction in DMF [9]. Critically, N-1 substitution on the heterocycle diminishes carboxylate reactivity, necessitating pre-activation of the acid as a mixed anhydride prior to amine addition [9].
Intramolecular hydrogen-bond-directed cyclization offers an alternative route to conformationally constrained analogues. In tubulysin-mimetic 2-(piperidin-4-yl)thiazole-4-carboxamides, urea linkages between the piperidine nitrogen and carboxamide carbonyl enforce specific conformations via NH···OC interactions. This strategy was applied to synthesize analogues with moderate anticancer activity (IC₅₀ = 0.2–0.6 μM against MCF7 cells), though analogous studies on oxolane-carboxamides are pending [5]. Recent innovations include reductive cyclizations using Zn/MsOH, though zinc residue contamination remains a concern for pharmaceutical applications [10].
Table 3: Carboxamide Coupling Methods for Piperidine-Oxolane Derivatives
Coupling Strategy | Reagents/Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|
Peptide coupling | TBTU, HOBt, DIPEA, DMF, 24h RT | 70–85% | Moderate (sensitive to N-substitution) |
Mixed anhydride activation | Ethyl chloroformate, TEA, 0°C→RT | 65–80% | Broad (aryl, alkyl amines) |
Intramolecular H-bond cyclization | Urea/thiourea linkers, DCM reflux | 40–60% | Requires orthogonal protecting groups |
Hydrogenation of pyridine precursors represents the most direct route to piperidine rings within the target scaffold. Heterogeneous cobalt catalysts (e.g., Co/TiNP-melamine) enable sustainable pyridine reduction in water, avoiding acidic additives that could degrade acid-sensitive oxolane moieties. Beller’s Co-catalyzed system achieves >90% conversion for 3,5-disubstituted pyridines at 100°C under 50 bar H₂, though stereoselectivity remains modest [6] [3]. Nickel silicide catalysts (NiSiₓ) offer enhanced stability, permitting catalyst recycling without significant activity loss—an economical advantage for large-scale synthesis [6].
Solvent-controlled chemoselectivity is pivotal in multi-step hydrogenations. Palladium-catalyzed reductions in alcoholic solvents (e.g., MeOH/EtOH) selectively saturate pyridine rings while preserving allyloxy or benzyloxolane functionalities. Usuki’s one-pot Suzuki-Miyaura coupling/hydrogenation sequence exemplifies this, enabling synthesis of donepezil intermediates—a strategy adaptable to 2-(oxolan-3-yl)pyridine precursors [6]. Notably, moisture-tolerant Pd systems allow reactions in wet solvents, circumventing stringent anhydrous conditions required by Rh or Ir alternatives [6].
Table 4: Hydrogenation Methods for Piperidine Ring Synthesis
Catalyst System | Conditions | Conversion/Selectivity | Stereochemical Outcome |
---|---|---|---|
Co/TiNP-melamine | H₂O, 100°C, 50 bar H₂ | >90% conversion | Variable dr |
NiSiₓ nanoparticles | i-PrOH, 80°C, 30 bar H₂ | >95% yield, 5x recyclable | cis-Dominant |
Pd/C with Et₃N additive | EtOH/H₂O (4:1), 50 bar H₂, 25°C | >99% chemoselectivity | Substrate-dependent |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: